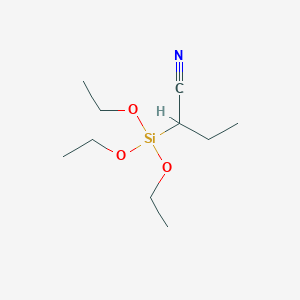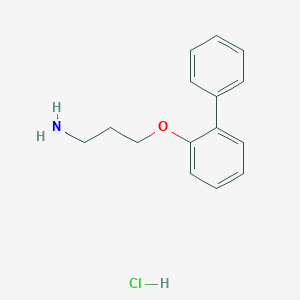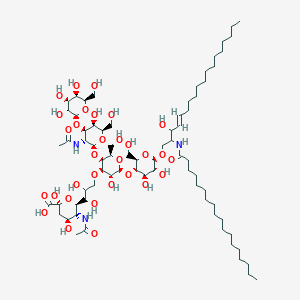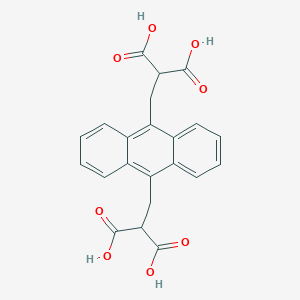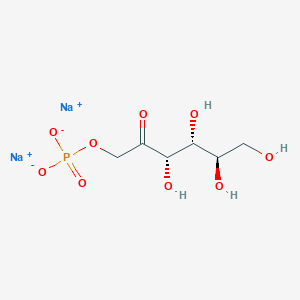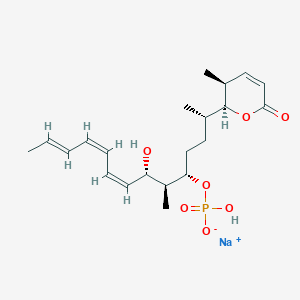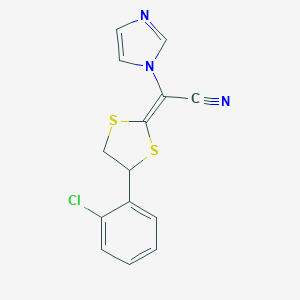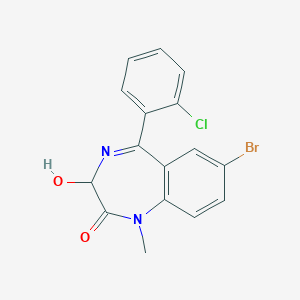
7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one, also known as Ro 15-4513, is a benzodiazepine derivative that has been widely used in scientific research. It was first synthesized in the 1970s and has since been studied for its potential therapeutic applications as well as its mechanism of action and physiological effects.
Mecanismo De Acción
7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one 15-4513 acts as a selective antagonist at the benzodiazepine site of the GABAA receptor. This means that it binds to the same site as benzodiazepines but does not activate the receptor. Instead, it blocks the effects of benzodiazepines and other drugs that bind to this site. This mechanism of action has been used to study the role of the benzodiazepine site in the modulation of GABAA receptor function and to investigate the effects of benzodiazepine antagonists.
Biochemical and Physiological Effects
7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one 15-4513 has been shown to have a number of biochemical and physiological effects, including the ability to block the effects of benzodiazepines on the GABAA receptor. It has also been shown to increase the activity of the GABAA receptor in the absence of benzodiazepines, suggesting that it may have a partial agonist activity at this site. In addition, 7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one 15-4513 has been shown to have anxiogenic effects in animal models, suggesting that it may be useful in the treatment of anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one 15-4513 in lab experiments is its ability to selectively bind to the benzodiazepine site of the GABAA receptor. This allows researchers to investigate the role of this site in the modulation of receptor function and to study the effects of benzodiazepine antagonists. However, one limitation of using 7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one 15-4513 is that it has relatively low potency compared to other benzodiazepine antagonists, which may limit its usefulness in some experiments.
Direcciones Futuras
There are several future directions for research on 7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one 15-4513. One area of interest is the development of more potent benzodiazepine antagonists that can be used in a wider range of experiments. Another area of interest is the investigation of the potential therapeutic applications of 7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one 15-4513, particularly in the treatment of anxiety disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of 7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one 15-4513 and its mechanism of action at the GABAA receptor.
Métodos De Síntesis
The synthesis of 7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one 15-4513 involves several steps, starting with the reaction of o-chloroaniline with ethyl acetoacetate to form 5-(o-chlorophenyl)-2,4-pentanedione. This intermediate is then reacted with hydrazine hydrate to form 5-(o-chlorophenyl)-3-hydrazino-2,4-pentanedione, which is subsequently reacted with methylamine and bromine to form 7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one 15-4513.
Aplicaciones Científicas De Investigación
7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one 15-4513 has been widely used in scientific research for its ability to selectively bind to the benzodiazepine site of the GABAA receptor. This receptor is involved in the regulation of anxiety, sleep, and muscle relaxation, and is the target of many clinically used drugs, including benzodiazepines. 7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one 15-4513 has been used to study the role of the benzodiazepine site in the modulation of GABAA receptor function and to investigate the effects of benzodiazepine antagonists.
Propiedades
Número CAS |
129166-25-2 |
|---|---|
Nombre del producto |
7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one |
Fórmula molecular |
C16H12BrClN2O2 |
Peso molecular |
379.63 g/mol |
Nombre IUPAC |
7-bromo-5-(2-chlorophenyl)-3-hydroxy-1-methyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H12BrClN2O2/c1-20-13-7-6-9(17)8-11(13)14(19-15(21)16(20)22)10-4-2-3-5-12(10)18/h2-8,15,21H,1H3 |
Clave InChI |
XJBIVRQAGCFPOL-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)Br)C(=NC(C1=O)O)C3=CC=CC=C3Cl |
SMILES canónico |
CN1C2=C(C=C(C=C2)Br)C(=NC(C1=O)O)C3=CC=CC=C3Cl |
Sinónimos |
1,3-Dihydro-7-bromo-5-(2-chlorophenyl)-3-hydroxy-1-methyl-2H-1,4-benzo diazepin-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




